molecular formula C7H7BrN2 B8629218 2-Bromo-5-(prop-1-en-2-yl)pyrazine

2-Bromo-5-(prop-1-en-2-yl)pyrazine

Cat. No.: B8629218
M. Wt: 199.05 g/mol
InChI Key: YVKXOAZALPZCHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-5-(prop-1-en-2-yl)pyrazine is a brominated pyrazine derivative featuring a prop-1-en-2-yl (isopropenyl) substituent. Pyrazines are heterocyclic aromatic compounds with two nitrogen atoms in a six-membered ring, widely studied for their roles in pharmaceuticals, agrochemicals, and materials science. The bromine atom at the 2-position enhances reactivity for further functionalization, while the isopropenyl group introduces steric and electronic effects that influence physicochemical properties and applications .

Properties

Molecular Formula

C7H7BrN2

Molecular Weight

199.05 g/mol

IUPAC Name

2-bromo-5-prop-1-en-2-ylpyrazine

InChI

InChI=1S/C7H7BrN2/c1-5(2)6-3-10-7(8)4-9-6/h3-4H,1H2,2H3

InChI Key

YVKXOAZALPZCHO-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1=CN=C(C=N1)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Properties

  • Planarity : Brominated pyrazines like 2-bromo-5-(pyrazol-1-yl)pyrazine exhibit high planarity due to conjugation between the pyrazine ring and substituents, enhancing π-π stacking in crystal structures .
  • Electronic Effects: Bromine’s electronegativity withdraws electron density, polarizing the pyrazine ring and increasing susceptibility to nucleophilic attack. This contrasts with electron-donating groups (e.g., methoxy or amino), which stabilize the ring .
  • Spectroscopic Features : UV-Vis spectra of bromopyrazines show absorption bands at ~300–350 nm (ε ≈ 10⁴ M⁻¹cm⁻¹), attributed to π→π* transitions. Substituents like pyridinylmethoxy () or pyrazolyl () redshift absorption due to extended conjugation .

Physicochemical Properties

Property 2-Bromo-5-(prop-1-en-2-yl)pyrazine 2-Bromo-5-(pyridinylmethoxy)pyrazine 2,3-Dimethoxy-5-(isopropenyl)pyrazine
Molecular Formula C₇H₇BrN₂ C₁₀H₈BrN₃O C₉H₁₂N₂O₂
Molar Mass (g/mol) 213.05 266.09 196.21
Volatility Low (due to Br and larger size) Moderate (polar O atom) High (smaller, non-polar substituents)
Solubility Low in water, moderate in DCM Moderate in polar solvents High in organic solvents
  • Volatility : Bromine and larger substituents reduce volatility compared to methyl- or methoxy-pyrazines common in flavor chemistry (e.g., 2,5-dimethylpyrazine in roasted foods) .
  • Hydrogen Bonding: Pyridinylmethoxy () and pyrazolyl () groups enable hydrogen bonding, improving solubility in polar solvents compared to the non-polar isopropenyl group .

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